molecular formula C19H29N5O3 B5425416 N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea

Katalognummer B5425416
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: JRQPDHQWKQUJCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. In

Wirkmechanismus

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea is a selective dopamine D3 receptor antagonist, which means it blocks the activity of the dopamine D3 receptor. The dopamine D3 receptor is primarily expressed in the mesolimbic system, which is involved in reward processing and addiction. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and reduces drug-seeking behavior.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to its effects on the dopamine D3 receptor, this compound has been shown to increase the expression of the dopamine D2 receptor, which may contribute to its antipsychotic effects. This compound has also been shown to decrease the expression of the c-fos gene, which is involved in the regulation of neuronal activity.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea has several advantages for use in lab experiments. It is a selective dopamine D3 receptor antagonist, which means it can be used to specifically target this receptor in animal models. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a viable compound for in vivo studies. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its potential therapeutic applications in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for research on N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea. One area of interest is its potential use in the treatment of drug addiction and other psychiatric disorders. Further preclinical studies are needed to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials are needed to determine its safety and efficacy in humans. Other future directions for research on this compound include exploring its effects on other neurotransmitter systems, such as the glutamate and GABA systems, and investigating its potential use in combination with other drugs for the treatment of addiction and other disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and other psychiatric disorders. Its selective dopamine D3 receptor antagonism has been shown to reduce drug-seeking behavior and relapse in animal models of addiction, and its antipsychotic effects make it a potential treatment option for schizophrenia. While further research is needed to fully understand its potential therapeutic applications, this compound represents a promising area of research for the treatment of psychiatric disorders.

Synthesemethoden

The synthesis of N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea involves several steps, starting with the preparation of 4-methoxyphenylpiperazine, which is then reacted with 1-boc-piperidin-4-ol to form the intermediate compound. This intermediate is then reacted with 3-(2-bromoacetyl)-1-methylpiperidine to form the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for further research.

Wissenschaftliche Forschungsanwendungen

N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and other psychiatric disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use in treating this disorder.

Eigenschaften

IUPAC Name

[2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3/c1-27-17-6-4-15(5-7-17)22-9-11-23(12-10-22)16-3-2-8-24(14-16)18(25)13-21-19(20)26/h4-7,16H,2-3,8-14H2,1H3,(H3,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQPDHQWKQUJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CCCN(C3)C(=O)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.